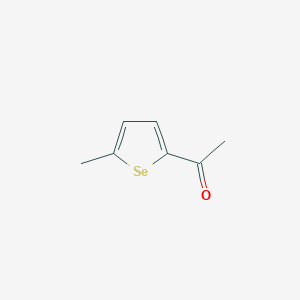
1-(5-Methylselenophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methylselenophen-2-yl)ethanone is an organic compound that belongs to the class of selenophenes, which are heterocyclic compounds containing selenium. This compound is characterized by the presence of a methyl group attached to the selenophene ring and an ethanone group at the 1-position. The molecular formula of 1-(5-methylselenophen-2-yl)ethanone is C7H8OSe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylselenophen-2-yl)ethanone typically involves the reaction of 5-methylselenophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{5-methylselenophene} + \text{ethanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(5-methylselenophen-2-yl)ethanone} ]
Industrial Production Methods
Industrial production of 1-(5-methylselenophen-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-methylselenophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding selenoxide or selenone.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the selenophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 1-(5-methylselenophen-2-yl)ethanol.
Substitution: Various substituted selenophenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-methylselenophen-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex selenophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(5-methylselenophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s selenophene ring can participate in π-π interactions, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-methylthiophen-2-yl)ethanone: Similar structure but contains sulfur instead of selenium.
1-(5-methylfuran-2-yl)ethanone: Contains oxygen instead of selenium.
1-(5-methylpyrrole-2-yl)ethanone: Contains nitrogen instead of selenium.
Uniqueness
1-(5-methylselenophen-2-yl)ethanone is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced biological activities and different reactivity patterns, making them valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
31432-40-3 |
|---|---|
Molekularformel |
C7H8OSe |
Molekulargewicht |
187.11 g/mol |
IUPAC-Name |
1-(5-methylselenophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8OSe/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3 |
InChI-Schlüssel |
PUSMHOGYXKCTII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C([Se]1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
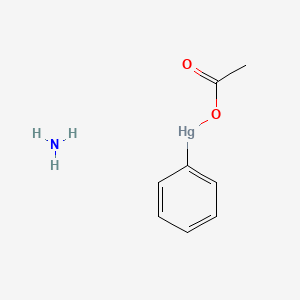
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
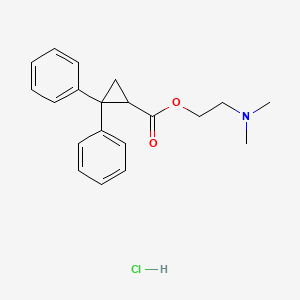

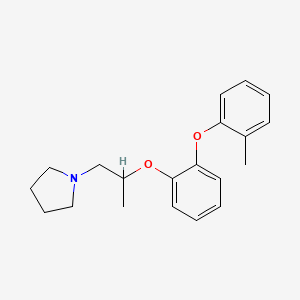
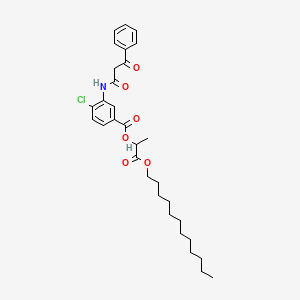
![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)
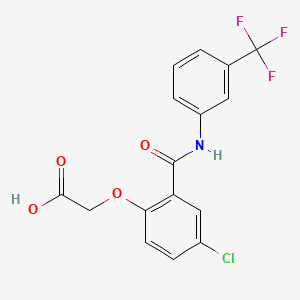

![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
